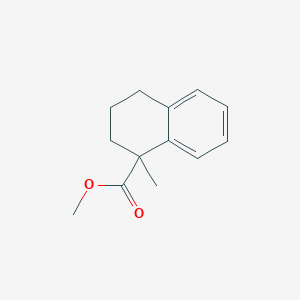

Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-13(12(14)15-2)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8H,5,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQDZEYPGYMDAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=CC=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the esterification of 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate: Similar structure but lacks the additional methyl group on the naphthalene ring.

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Contains an oxo group instead of a methyl group.

Uniqueness

Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to the presence of the additional methyl group, which can influence its chemical reactivity and biological interactions.

Biological Activity

Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS Number: 17502-86-2) is a chemical compound with notable structural features that contribute to its biological activity. Its molecular formula is , and it is characterized by a carboxylate functional group attached to a tetrahydronaphthalene backbone. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Weight : 190.24 g/mol

- Purity : >95% (HPLC)

- Structural Formula :

Biological Activity Overview

This compound has been investigated for various biological activities, including antibacterial and antifungal properties. Its structural similarity to other bioactive compounds suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against specific bacterial strains. For instance, research indicates that derivatives of tetrahydronaphthalene exhibit significant inhibitory effects on Mycobacterium tuberculosis (Mtb) through mechanisms involving ATP synthase inhibition .

The precise mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the compound may interact with key enzymes involved in metabolic pathways critical for bacterial survival.

Study 1: Inhibition of Mycobacterium tuberculosis

A study published in December 2024 demonstrated that certain derivatives of tetrahydronaphthalene effectively inhibited the growth of Mtb by targeting the F-ATP synthase enzyme. The study reported a minimum inhibitory concentration (MIC) of approximately 0.15 μg/mL for some analogs . This suggests that this compound could serve as a lead compound in developing new anti-TB agents.

Data Table: Biological Activity Summary

Q & A

What are the established synthetic routes for Methyl 1-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate, and how can researchers optimize yield and purity?

Basic Research Question

A common approach involves multi-step synthesis starting with phenethylamine derivatives. For example, acetylation followed by cyclization (using polyphosphoric acid or methanesulfonic acid) and subsequent reduction with agents like sodium borohydride can yield the tetrahydronaphthalene core . To optimize yield, researchers should control reaction temperatures (e.g., avoiding excessive heat during cyclization to prevent byproducts) and employ purification techniques such as column chromatography. Purity can be validated via ¹H-NMR spectroscopy to confirm the absence of unreacted intermediates .

How can researchers resolve contradictions in reported toxicity data for methyl-substituted tetrahydronaphthalene derivatives?

Advanced Research Question

Discrepancies in toxicity studies often arise from variations in exposure routes (inhalation vs. oral), species-specific metabolism, or inconsistent dosing. Researchers should adopt standardized protocols aligned with ATSDR’s inclusion criteria (Table B-1), which prioritize peer-reviewed studies using defined exposure routes (e.g., inhalation, oral) and systemic endpoints (e.g., hepatic, renal effects) . For mechanistic clarity, in vitro models (e.g., hepatic microsomes) can isolate metabolic pathways, while in vivo studies should control for genetic polymorphisms in metabolizing enzymes like CYP450 isoforms .

What analytical techniques are most effective for characterizing this compound and its metabolites?

Basic Research Question

Gas chromatography-mass spectrometry (GC-MS) is optimal for volatile derivatives, while HPLC coupled with UV/Vis or MS detectors suits polar metabolites. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly for distinguishing stereoisomers . For environmental fate studies, high-resolution mass spectrometry (HRMS) can identify degradation products in water or soil matrices .

How should researchers design studies to evaluate the neuroprotective potential of this compound, given structural similarities to known bioactive agents?

Advanced Research Question

Preclinical models like the 1-methyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson’s disease model in primates are relevant for assessing neuroprotection. Researchers should monitor dopamine levels in the striatum via HPLC-ECD and correlate with behavioral outcomes (e.g., locomotor activity, coordination). Dose-response studies (e.g., 100 mg/kg modafinil analogs) can establish efficacy thresholds while minimizing off-target effects .

What are the critical data gaps in understanding the environmental persistence and bioaccumulation of methyl-substituted tetrahydronaphthalenes?

Advanced Research Question

Current data lack detailed degradation kinetics in aquatic systems and soil. Researchers should prioritize OECD Test Guideline 307 (aerobic/anaerobic soil degradation) and OECD 309 (water-sediment systems) to quantify half-lives. Biomonitoring studies in occupationally exposed populations (e.g., via urinary metabolite profiling) can assess bioaccumulation potential .

How can computational methods aid in predicting the pharmacokinetic properties of this compound?

Basic Research Question

Molecular docking (e.g., using AutoDock Vina) can predict interactions with CYP450 enzymes or transporters like P-glycoprotein. QSAR models validated against experimental LogP and PSA values (Table B-2) improve bioavailability predictions . For metabolic stability, in silico tools like ADMET Predictor™ simulate phase I/II metabolism pathways .

What experimental controls are essential when assessing genotoxicity in methyl-substituted tetrahydronaphthalenes?

Advanced Research Question

Ames tests (OECD 471) should include TA98 and TA100 strains with/without metabolic activation (S9 liver fractions). Positive controls (e.g., benzo[a]pyrene) and negative controls (DMSO) validate assay sensitivity. For in vivo micronucleus assays, ensure animal models (e.g., CD-1 mice) are age-matched and housed under standardized conditions to reduce variability .

How do structural modifications (e.g., methyl group position) alter the compound’s biological activity?

Advanced Research Question

Comparative studies of positional isomers (e.g., 1-methyl vs. 2-methyl derivatives) using radioligand binding assays (e.g., for GABA receptors) can elucidate structure-activity relationships. X-ray crystallography or cryo-EM of protein-ligand complexes provides atomic-level insights into steric and electronic effects .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

Follow GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage). Use explosion-proof equipment (P371-P375) during synthesis, and store in dry, cool environments (P402+P404). Spill containment requires inert absorbents (e.g., vermiculite) and fume hoods for volatile intermediates .

How can researchers address conflicting data on hepatic toxicity across different animal models?

Advanced Research Question

Species-specific differences in metabolism (e.g., rodents vs. primates) necessitate cross-validation using human hepatocyte spheroids or organ-on-chip systems. Transcriptomic profiling (RNA-seq) of liver tissues post-exposure can identify conserved pathways (e.g., oxidative stress, Nrf2 activation) and model-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.